3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine is a compound with the molecular formula C11H11ClFN and a molecular weight of 211.66 This compound features a bicyclo[111]pentane core, which is a rigid, three-dimensional structure that can provide unique pharmacological properties
Preparation Methods
The synthesis of 3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available bicyclo[1.1.1]pentan-1-amine.
Substitution Reactions: The phenyl ring is introduced through a series of substitution reactions, where the chlorine and fluorine atoms are strategically placed on the phenyl ring.
Reaction Conditions: These reactions often require specific catalysts and solvents to achieve high yields and purity. .
Chemical Reactions Analysis
3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine can be compared with other similar compounds:
Similar Compounds: Examples include 3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine and fluoro-bicyclo[1.1.1]pentanes
Uniqueness: The unique combination of the bicyclo[1.1.1]pentane core with chlorine and fluorine substitutions on the phenyl ring provides distinct chemical and pharmacological properties, making it a valuable compound for various applications
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN/c12-8-2-1-7(3-9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUMLRYRGKUMMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC(=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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